2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amine derivative .
Scientific Research Applications
2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and hydrazide moiety can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both a nitro group and a triazole ring makes it particularly interesting for further research and development .
Properties
Molecular Formula |
C24H20N6O3S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20N6O3S/c1-17-10-12-19(13-11-17)23-27-28-24(29(23)20-7-3-2-4-8-20)34-16-22(31)26-25-15-18-6-5-9-21(14-18)30(32)33/h2-15H,16H2,1H3,(H,26,31)/b25-15+ |
InChI Key |
UZEDEJGXJHMLIL-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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